molecular formula C7H7BN2O2 B14038340 1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one

1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one

Cat. No.: B14038340
M. Wt: 161.96 g/mol
InChI Key: ZSJSYYUMBOPYRM-UHFFFAOYSA-N
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Description

1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one is a heterocyclic compound that contains both nitrogen and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one typically involves the reaction of a boronic acid derivative with an appropriate nitrogen-containing heterocycle. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding boronate ester.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include boronic acid derivatives, boronate esters, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.

    Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form stable complexes with various biomolecules, which can modulate their activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-hydroxy-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid: This compound shares a similar heterocyclic structure but lacks the boron atom.

    1-hydroxy-1,2-dihydro-2-phenyl-3H-benzo[d]imidazole-4-carboxylic acid: Another similar compound with a different substitution pattern on the heterocyclic ring.

Uniqueness

1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where boron-containing compounds are advantageous, such as in BNCT and advanced material synthesis.

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

1-hydroxy-2,4-dihydro-2,4,1-benzodiazaborinin-3-one

InChI

InChI=1S/C7H7BN2O2/c11-7-9-6-4-2-1-3-5(6)8(12)10-7/h1-4,12H,(H2,9,10,11)

InChI Key

ZSJSYYUMBOPYRM-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2NC(=O)N1)O

Origin of Product

United States

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